![molecular formula C16H18N4O2 B1379614 2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1803596-07-7](/img/structure/B1379614.png)
2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Descripción general
Descripción
2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Discovery
The 1,2,4-triazole ring is a common motif in medicinal chemistry due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding . This compound could serve as a scaffold for developing new pharmaceuticals, particularly as a potential inhibitor for enzymes or receptors where the triazole ring can act as a bioisostere.
Supramolecular Chemistry
Due to its aromatic character and strong dipole moment, the triazole component can participate in supramolecular assemblies . It can be used to create novel organic frameworks with potential applications in molecular recognition, sensing, or catalysis.
Polymer Chemistry
The high chemical stability of the triazole ring allows it to be incorporated into polymers for advanced materials . These polymers could exhibit enhanced thermal stability and chemical resistance, suitable for industrial applications.
Antimicrobial Agents
Compounds containing the triazole ring have shown antimicrobial activity . This particular compound could be synthesized and tested against various microbial strains to assess its efficacy as an antimicrobial agent.
Chemical Biology
In chemical biology, the triazole ring can be used for bioconjugation . This compound could be used to attach biomolecules to various surfaces or to each other, which is useful in the development of diagnostic tools or targeted therapies.
Fluorescent Imaging
The triazole ring’s properties make it suitable for fluorescent imaging applications . Derivatives of this compound could be designed to act as fluorescent probes for biological systems, aiding in the visualization of cellular processes.
Materials Science
The robustness of the triazole ring makes it an excellent candidate for creating materials that require high stability . This compound could be used in the development of new materials with specific electronic or mechanical properties.
Anticancer Research
Given the biological activity of triazole derivatives, this compound could be explored for its anticancer properties . It might serve as a lead compound for the synthesis of new anticancer drugs, especially if it shows an ability to interfere with specific cancer cell lines.
Mecanismo De Acción
Target of Action
The compound “2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione” is a complex molecule that contains an indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes.
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by their chemical structure and the presence of functional groups .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they can induce a wide range of molecular and cellular effects.
Propiedades
IUPAC Name |
2-[1-(3-butan-2-yl-1H-1,2,4-triazol-5-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-4-9(2)13-17-14(19-18-13)10(3)20-15(21)11-7-5-6-8-12(11)16(20)22/h5-10H,4H2,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUHXGWRWKGDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NNC(=N1)C(C)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(6-amino-9H-purin-8-yl)amino]ethanol hydrobromide](/img/structure/B1379531.png)
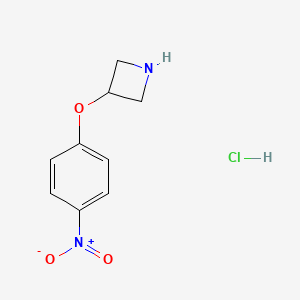

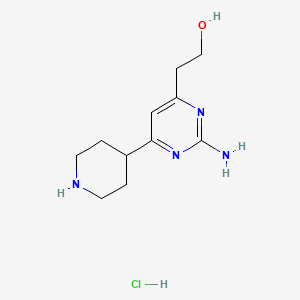
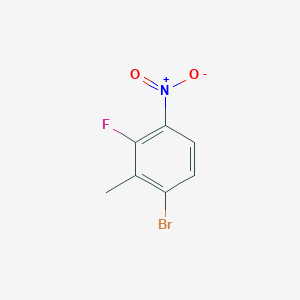
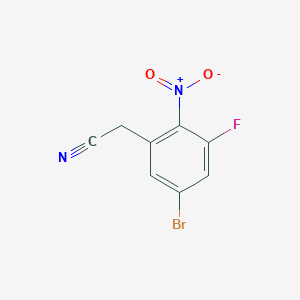

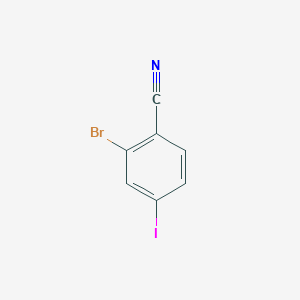
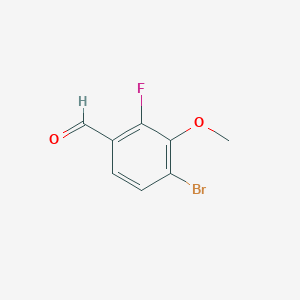
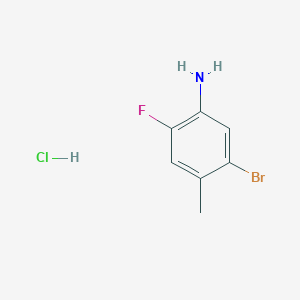
![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)
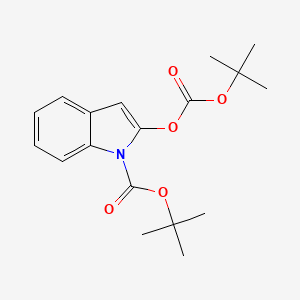
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 6-benzyl ester 3-methyl ester](/img/structure/B1379552.png)
